2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C8H5ClF3NO3. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a chloro group attached to a benzyl alcohol structure. It is a yellow to brown solid at room temperature and is known for its significant applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves the nitration of 2-chloro-alpha-(trifluoromethyl)benzyl alcohol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products Formed:
Oxidation: 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzaldehyde or 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-amino-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: 2-Amino-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol or 2-Thio-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol.
Scientific Research Applications
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzotrifluoride
- 2-Chloro-5-nitro-alpha,alpha,alpha-trifluorotoluene
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of the benzyl alcohol moiety, which imparts distinct chemical reactivity and biological activity. The combination of the trifluoromethyl, nitro, and chloro groups in a single molecule provides a versatile scaffold for the development of new chemical entities with diverse applications .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-6-2-1-4(13(15)16)3-5(6)7(14)8(10,11)12/h1-3,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUZCWKKJMIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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